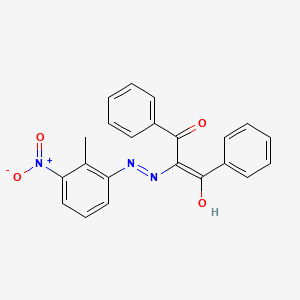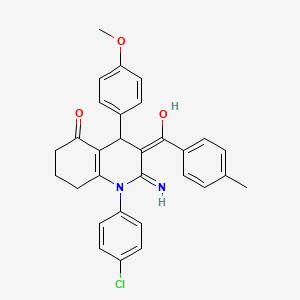![molecular formula C24H23NO7S B13378838 ethyl (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378838.png)
ethyl (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(3,4-dimethoxybenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, methoxybenzylidene, and methoxybenzoyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3,4-dimethoxybenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzylidene and benzoyl groups. Common reagents used in these reactions include ethyl acetoacetate, 3,4-dimethoxybenzaldehyde, and 4-methoxybenzoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Ethyl 5-(3,4-dimethoxybenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
科学研究应用
Ethyl 5-(3,4-dimethoxybenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 5-(3,4-dimethoxybenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Ethyl 5-(3,4-dimethoxybenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with other similar compounds, such as:
3,5-bis(3,4-dimethoxybenzylidene)-1-ethyl-4-piperidinone: This compound shares structural similarities but differs in its core ring structure.
Ethyl N’-(3,4-dimethoxybenzylidene)hydrazinecarboxylate: Another related compound with a different functional group arrangement.
属性
分子式 |
C24H23NO7S |
|---|---|
分子量 |
469.5 g/mol |
IUPAC 名称 |
ethyl (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-hydroxy-2-(4-methoxybenzoyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C24H23NO7S/c1-5-32-24(28)20-21(26)19(13-14-6-11-17(30-3)18(12-14)31-4)33-23(20)25-22(27)15-7-9-16(29-2)10-8-15/h6-13,26H,5H2,1-4H3/b19-13-,25-23? |
InChI 键 |
JQFZMVUNZVKWIA-OTXCQBAASA-N |
手性 SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=NC(=O)C3=CC=C(C=C3)OC)O |
规范 SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OC)OC)SC1=NC(=O)C3=CC=C(C=C3)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(2-bromophenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378761.png)
![[3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B13378765.png)
![5-benzyl-4-methyl-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]thiophene-3-carboxamide](/img/structure/B13378766.png)

![7-chloro-8,10-dimethyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline](/img/structure/B13378776.png)
![ethyl (5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378780.png)

![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378792.png)
![3-bromo-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13378794.png)
![(5E)-5-[(3,5-diiodo-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378817.png)

![2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1H-quinazolin-4-one](/img/structure/B13378823.png)
![methyl 2-[[(E)-[1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13378826.png)
![ethyl (5Z)-5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378833.png)
